molecular formula C21H20BrN3O2 B2817091 1-(4-bromophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899750-12-0

1-(4-bromophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No. B2817091
CAS RN: 899750-12-0
M. Wt: 426.314
InChI Key: SEWQTJZBKGCAOC-UHFFFAOYSA-N
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Description

The compound “1-(4-bromophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” is a complex organic molecule. It contains a pyrrolopyrazine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrazine ring. The molecule also has a bromophenyl group and a methoxyphenyl group attached to it .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. For example, the bromophenyl group might undergo reactions typical of aryl halides, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .

Scientific Research Applications

Synthesis and Characterization

This compound and its derivatives are synthesized through various chemical reactions, contributing to the development of new chemical entities. For instance, the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their further transformation into pyrazolo[1,5-a]pyrimidine derivatives highlight the compound's versatility in chemical synthesis Hassan, T. Hafez, & S. A. Osman, 2014. These synthetic pathways are crucial for creating new compounds with potential biological activities.

Biological Studies

Derivatives of the target compound have been investigated for various biological activities. For example, novel bis-α,β-unsaturated ketones and related compounds have been synthesized and evaluated for their antimicrobial properties, showcasing the potential of these derivatives in developing new antimicrobial agents Farag M. A. Altalbawy, 2013. Additionally, pyrazole carboxamide, pyridazine, and thienopyridazine derivatives have been synthesized and tested for their antibacterial and antifungal activities, further illustrating the compound's applicability in searching for new antimicrobial solutions Ismail M M Othman & A. Hussein, 2020.

Anticancer Activity

The exploration of anticancer properties is another significant area of application. For instance, the synthesis of N-fused bicyclic chemical spaces with distinct functional groups has led to compounds showing potent anticancer activity against prostate and breast cancer cells, indicating the potential of these derivatives in cancer therapy Yohan Seo et al., 2019.

properties

IUPAC Name

1-(4-bromophenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O2/c1-27-18-10-8-17(9-11-18)23-21(26)25-14-13-24-12-2-3-19(24)20(25)15-4-6-16(22)7-5-15/h2-12,20H,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWQTJZBKGCAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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